

# A Technical Guide to NIR-II Imaging with FD-1080 Free Acid

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Compound of Interest		
Compound Name:	FD-1080 free acid	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of **FD-1080 free acid**, a novel fluorophore, for near-infrared-II (NIR-II) imaging. NIR-II imaging, operating within the 1000-1700 nm spectral window, offers significant advantages for deeptissue in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence. [1][2][3] FD-1080, with its excitation and emission spectra squarely within this advantageous window, has emerged as a powerful tool in preclinical research and drug development.[4][5][6]

### Core Principles of FD-1080 in NIR-II Imaging

FD-1080 is a small-molecule heptamethine cyanine dye specifically engineered for optimal performance in the NIR-II region.[5][8] Its chemical structure, featuring sulphonic and cyclohexene groups, enhances both its water solubility and photostability, crucial properties for in vivo applications.[1][5] The extended polymethine chain is designed to shift the absorption and emission maxima beyond 1000 nm.[5]

The primary advantage of utilizing FD-1080 lies in its excitation at 1064 nm, which demonstrates superior tissue penetration and achieves higher imaging resolution compared to conventional NIR-I fluorophores (excited between 650 nm and 980 nm).[4][5][6] This allows for non-invasive, high-resolution visualization of deep-tissue structures, such as vasculature in the hindlimb and brain, through intact skin and skull.[4][5][6]



## **Quantitative Data Summary**

The photophysical and physicochemical properties of **FD-1080 free acid** are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of FD-1080 Free Acid

Property	Value	Notes
Excitation Maximum (Ex)	~1064 nm	Falls within the NIR-II window, enabling deep tissue penetration.[5][6][7]
Emission Maximum (Em)	~1080 nm	Provides high-contrast imaging with low background.[6][7]
Quantum Yield	0.31%	In its free form.[5][6]
Quantum Yield (with FBS)	5.94%	Significantly increases upon binding to fetal bovine serum (FBS), enhancing signal brightness in vivo.[5][6]
Molar Extinction Coefficient	>236,000 M <sup>-1</sup> cm <sup>-1</sup>	High absorbance contributes to bright fluorescence.[9]

Table 2: Physicochemical Properties of FD-1080 Free Acid

Property	Value
CAS Number	1151888-25-3
Molecular Formula	C40H39CIN2O6S2
Molecular Weight	743.33 g/mol [6]
Appearance	Brown to black solid powder[4]
Solubility	Soluble in DMSO[6]



### **Experimental Protocols**

Detailed methodologies for key experiments using FD-1080 are provided below. These protocols are derived from established research and can be adapted for specific experimental needs.

### **In Vitro Cell Staining Protocol**

This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080.

- Preparation of FD-1080 Stock Solution:
  - Dissolve FD-1080 free acid in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.[4]
  - Store the stock solution in aliquots at -20°C or -80°C, protected from light.[4]
- Preparation of Working Solution:
  - Dilute the 10 mM stock solution with phosphate-buffered saline (PBS) to a working concentration ranging from 2 to 10 μM.[4] The optimal concentration may need to be determined empirically for different cell types and applications.
  - Filter the working solution through a 0.2 μm filter to ensure sterility.[4]
- Cell Preparation:
  - Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS.[4]
  - Adherent Cells: Remove the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then centrifuge to pellet the cells. Wash the cells twice with PBS.
    [4]
- Staining:
  - Resuspend the washed cells in the FD-1080 working solution.



- Incubate at room temperature for 10 to 30 minutes.[4]
- Washing and Imaging:
  - Centrifuge the stained cells at 400 g for 3-4 minutes.[4]
  - Discard the supernatant and wash the cells twice with PBS.[4]
  - Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.[4]

### In Vivo Imaging Protocol (Mouse Model)

This protocol describes the systemic administration of FD-1080 for in vivo imaging of vasculature or other biological processes.

- Preparation of Injection Solution:
  - Prepare an 80 μM working solution of FD-1080 in a suitable vehicle (e.g., PBS). The final concentration may be adjusted based on the specific imaging application and animal model.[4]
- · Animal Preparation:
  - Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
  - If imaging a specific region with dense fur, it is recommended to shave the area to minimize light absorption and scattering.[10]
- Administration:
  - Administer 200 μL of the 80 μM FD-1080 working solution via intravenous (IV) injection.[4]
- Imaging:
  - Commence in vivo imaging 10 to 20 minutes post-injection.[4]
  - Utilize an in vivo imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass emission filter (e.g., 1100 nm or longer) to capture the NIR-II



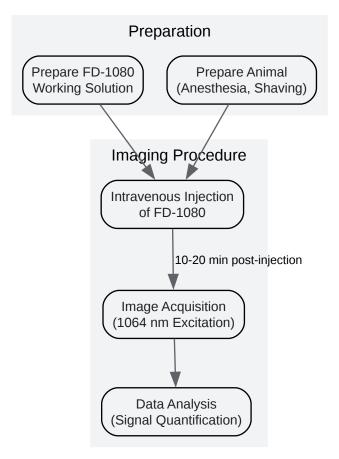
fluorescence signal.[8]

 Acquire images at various time points to observe the dynamic distribution and clearance of the dye.[11]

### **Visualizations**

The following diagrams illustrate key workflows and concepts related to NIR-II imaging with FD-1080.

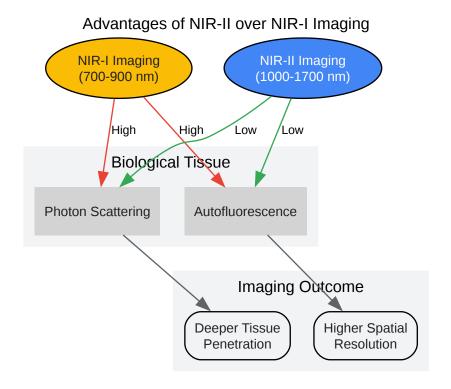
General Workflow for In Vivo NIR-II Imaging with FD-1080



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Caption: A generalized workflow for in vivo NIR-II imaging using FD-1080.





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Caption: Comparison of NIR-I and NIR-II imaging principles and outcomes.

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